tert-Butyl 7-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 7-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a fluorine atom, a tert-butyl group, and a spiro linkage between a benzopyran and a piperidine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a benzopyran derivative with a piperidine derivative under specific conditions to form the spiro linkage. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 7-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 7-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the spiro structure play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-3-carboxylate
- tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Uniqueness
tert-Butyl 7-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The spiro linkage also imparts a distinct three-dimensional structure, affecting its interaction with molecular targets compared to other similar compounds.
Properties
Molecular Formula |
C18H22FNO4 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
tert-butyl 7-fluoro-4-oxospiro[3H-chromene-2,3'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H22FNO4/c1-17(2,3)24-16(22)20-8-4-7-18(11-20)10-14(21)13-6-5-12(19)9-15(13)23-18/h5-6,9H,4,7-8,10-11H2,1-3H3 |
InChI Key |
PDTYRNJRMBYVRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)C3=C(O2)C=C(C=C3)F |
Origin of Product |
United States |
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